molecular formula C10H12O5S B12576241 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione CAS No. 189013-14-7

4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione

Cat. No.: B12576241
CAS No.: 189013-14-7
M. Wt: 244.27 g/mol
InChI Key: CCZRMWSRYKGPLE-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione is a chemical compound that belongs to the class of dioxathiolane derivatives This compound is characterized by its unique structure, which includes a dioxathiolane ring fused with a phenyl group and a methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione typically involves the reaction of phenyl-substituted dioxathiolane precursors with methoxymethylating agents. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted dioxathiolane compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound’s reactivity makes it useful in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

Compared to these similar compounds, 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione stands out due to its unique dioxathiolane ring structure and the presence of both methoxymethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill .

Properties

CAS No.

189013-14-7

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

4-(methoxymethyl)-5-phenyl-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C10H12O5S/c1-13-7-9-10(15-16(11,12)14-9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3

InChI Key

CCZRMWSRYKGPLE-UHFFFAOYSA-N

Canonical SMILES

COCC1C(OS(=O)(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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